TRPV4 agonist-1

描述

OUN67600 是一种新型化合物,被称为瞬时受体电位香草素 4 激动剂。它已被确定为软骨生成分化的调节剂,软骨生成分化是软骨形成的过程。 该化合物在科学研究中显示出巨大潜力,特别是在生物学和医学领域 .

准备方法

合成路线和反应条件: OUN67600 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 具体的合成路线和反应条件是专有的,在科学文献中有详细描述 .

工业生产方法: OUN67600 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程包括使用专门的设备和试剂来促进反应 .

化学反应分析

反应类型: OUN67600 会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常见试剂和条件: 涉及 OUN67600 的反应通常使用氧化剂、还原剂和催化剂等试剂,在受控条件下进行,以实现所需的转化 .

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

Vascular Biology

GSK1016790A has been extensively studied for its effects on vascular function and endothelial cells:

- Vasodilation : GSK1016790A induces vasodilatory responses in both pulmonary and systemic vascular beds. Studies have shown that intravenous administration leads to dose-dependent decreases in arterial pressure and increases in cardiac output, demonstrating its role in regulating vasomotor tone .

- Endothelial Function : The agonist enhances endothelial nitric oxide synthase (eNOS) activity through the AMP-activated protein kinase (AMPK) pathway, promoting vasodilation and reducing inflammation . Specifically, it inhibits TNF-α-induced monocyte adhesion to endothelial cells, thereby mitigating vascular inflammation and atherosclerosis in animal models .

- Mechanotransduction : GSK1016790A plays a crucial role in mechanosensitivity within vascular systems, contributing to flow-mediated vasodilation. This mechanism is vital for maintaining vascular health under physiological conditions .

Cancer Research

Recent studies have indicated that TRPV4 activation may influence cancer cell behavior:

- Myeloid-Derived Suppressor Cells (MDSCs) : GSK1016790A has been shown to reduce the expression of immunosuppressive markers such as arginase-1 (Arg-1) and inducible nitric oxide synthase (iNOS) in MDSCs. This suggests that TRPV4 activation can potentially enhance anti-tumor immunity by attenuating the immunosuppressive capabilities of these cells .

- Tumor Microenvironment : The modulation of TRPV4 activity may alter the tumor microenvironment, impacting tumor growth and metastasis. By regulating the differentiation and function of MDSCs, GSK1016790A presents a novel avenue for cancer therapy aimed at enhancing immune responses against tumors .

Neuroprotection

GSK1016790A's role in neuroprotection is particularly noteworthy:

- Cerebral Ischemia : Activation of TRPV4 channels has been implicated in neuronal apoptosis following ischemic events. Studies indicate that GSK1016790A can exacerbate neuronal damage under certain conditions, highlighting the need for careful consideration in therapeutic contexts involving cerebral ischemia . However, blocking TRPV4 has shown protective effects against neuronal injury during ischemia-reperfusion events .

Potential Therapeutic Uses

The pharmacological properties of GSK1016790A suggest several potential therapeutic applications:

- Cardiovascular Diseases : Given its vasodilatory effects and ability to modulate inflammatory responses, GSK1016790A may be beneficial in treating conditions such as hypertension and atherosclerosis.

- Cancer Therapy : By targeting MDSCs and enhancing immune responses, GSK1016790A could serve as an adjunct therapy in cancer treatment protocols.

Data Summary Table

作用机制

OUN67600 通过充当瞬时受体电位香草素 4 的激动剂来发挥作用。该受体参与各种细胞过程,包括调节钙离子通道。 通过与该受体结合,OUN67600 调节这些通道的活性,导致细胞信号通路和生理反应的变化 .

类似化合物:

TRPV4 激动剂-1: 另一种瞬时受体电位香草素 4 激动剂,具有相似的生物活性。

AMG2850: 一种对瞬时受体电位香草素 4 通道具有可比效果的化合物。

独特性: OUN67600 由于其特定的分子结构和作为瞬时受体电位香草素 4 激动剂的高效力而独一无二。 与类似化合物相比,它在某些生物测定中显示出更高的疗效 .

相似化合物的比较

TRPV4 agonist-1: Another agonist of transient receptor potential vanilloid 4 with similar biological activity.

AMG2850: A compound with comparable effects on transient receptor potential vanilloid 4 channels.

Uniqueness: OUN67600 is unique due to its specific molecular structure and high potency as a transient receptor potential vanilloid 4 agonist. It has shown increased efficacy in certain biological assays compared to similar compounds .

生物活性

Introduction

TRPV4 (Transient Receptor Potential Vanilloid 4) is a calcium-permeable ion channel involved in various physiological processes, including osmoregulation, mechanosensation, and thermosensation. TRPV4 agonists, such as TRPV4 agonist-1 (also referred to as GSK1016790A), have garnered attention for their potential therapeutic applications in cardiovascular, inflammatory, and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular signaling pathways, and implications for clinical applications.

This compound activates TRPV4 channels, leading to increased intracellular calcium levels. The activation of TRPV4 can occur through various stimuli, including mechanical stress and pharmacological agents. The following mechanisms have been identified regarding its action:

- Calcium Influx : Upon activation by this compound, TRPV4 channels facilitate the influx of calcium ions (), which is crucial for various cellular signaling pathways.

- Endothelial Function : TRPV4 activation enhances nitric oxide (NO) production in endothelial cells through the phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a vital role in vascular homeostasis and vasodilation .

- Inflammatory Response Modulation : Activation of TRPV4 has been shown to inhibit pro-inflammatory cytokines such as IL-1β and suppress NF-κB signaling pathways in macrophages, indicating its potential anti-inflammatory properties .

Cellular Studies

Recent studies have demonstrated the effects of this compound on various cell types:

- Endothelial Cells : Activation of TRPV4 in endothelial cells leads to increased eNOS phosphorylation and reduced monocyte adhesion under inflammatory conditions. This suggests a protective role against atherosclerosis .

- Fibroblasts : In gingival fibroblasts, TRPV4 mediates IL-1-induced calcium signaling and matrix metalloproteinase (MMP) expression, linking it to tissue remodeling processes associated with inflammation .

- Neuronal Cells : In models of transient brain ischemia, TRPV4 activation resulted in reduced infarct volume and improved functional recovery, highlighting its neuroprotective potential .

Case Studies

A significant case study examined the effects of this compound in rats subjected to ischemic stroke. The administration of 4αPDD (a related compound) significantly reduced infarct size by approximately 50% and improved neurological outcomes. This was associated with increased expression of vascular endothelial growth factor (VEGF) and enhanced microvessel density, suggesting that TRPV4 activation may promote angiogenesis post-stroke .

Data Table

属性

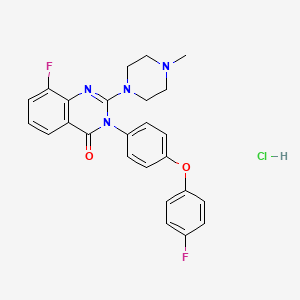

IUPAC Name |

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVDBGZQVBEFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。